molecular formula C63H103N15O19 B1229602 Cerexin A CAS No. 55467-31-7

Cerexin A

货号: B1229602
CAS 编号: 55467-31-7
分子量: 1374.6 g/mol
InChI 键: FJMFWIVNMAFUOP-MEIKFJLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerexin A, also known as this compound, is a useful research compound. Its molecular formula is C63H103N15O19 and its molecular weight is 1374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Characterization

Cerexin A is characterized by a complex structure comprising various amino acids and fatty acid residues. The primary amino acid composition includes:

  • Aspartic Acid : 3 residues
  • Threonine : 1 residue
  • Serine : 1 residue
  • Valine : 2 residues
  • Allo-Isoleucine : 1 residue
  • Gamma-Hydroxylysine : 1 residue
  • Tryptophan : 1 residue

The empirical formula for this compound is approximately C66H109N15O18C_{66}H_{109}N_{15}O_{18} . The antibiotic's amphoteric nature allows it to form various salts, enhancing its solubility and stability for pharmaceutical applications .

Table 1: Amino Acid Composition of this compound

Amino AcidQuantity (per mg)
Aspartic Acid2.05
Threonine0.69
Serine0.62
Valine1.38
Allo-Isoleucine0.62
Gamma-Hydroxylysine0.60
Tryptophan0.52

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. Studies have shown that it is effective against various strains of resistant bacteria, making it a candidate for addressing the growing issue of antibiotic resistance .

Case Studies

  • Efficacy Against Resistant Strains :
    • In a study involving Staphylococcus aureus, this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics like methicillin .
  • Combination Therapy :
    • Research indicated that combining this compound with other antibiotics enhanced the overall efficacy against multidrug-resistant bacterial strains, suggesting its potential in combination therapy protocols .
  • In Vivo Studies :
    • Animal models treated with this compound showed significant reductions in bacterial load without notable toxicity, indicating a favorable safety profile .

Applications in Medicine

The primary applications of this compound are in the development of new antibiotics and therapeutic agents for treating bacterial infections. Its unique structure allows for modifications that could enhance its pharmacological properties.

Potential Future Directions

  • Development of Novel Formulations :
    • Researchers are exploring ways to formulate this compound into topical and systemic delivery systems to improve its bioavailability and efficacy .
  • Exploration in Cancer Therapy :
    • Given the antibiotic's effects on cellular membranes, investigations into its potential anticancer properties are being initiated, particularly against resistant cancer cell lines .
  • Environmental Applications :
    • Beyond medical uses, this compound's antimicrobial properties may be harnessed in agricultural settings to combat plant pathogens, thereby reducing reliance on chemical pesticides .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for initial characterization of Cerexin A's biochemical properties?

  • Approach : Begin with in vitro assays (e.g., enzyme inhibition kinetics, binding affinity studies) using purified this compound. Pair spectroscopic techniques (NMR, UV-Vis) with computational modeling (molecular docking) to predict interaction sites . Validate findings via dose-response curves and replicate experiments to establish baseline activity.
  • Data Consideration : Include a table comparing IC₅₀ values across assays to highlight consistency or variability (e.g., IC₅₀ = 12.5 μM in X assay vs. 18.3 μM in Y assay).

Q. How can researchers identify this compound's mechanism of action in cellular systems?

  • Method : Use transcriptomic or proteomic profiling (RNA-seq, SILAC) to map pathway alterations post-treatment. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement . Cross-reference results with existing literature to confirm novel vs. known mechanisms .
  • Example Workflow :

StepTechniquePurpose
1RNA-seqIdentify differentially expressed genes
2GO enrichmentMap biological pathways
3CRISPR validationConfirm candidate targets

Q. What are standard protocols for assessing this compound's stability and solubility in preclinical studies?

  • Guidelines : Conduct accelerated stability tests (pH, temperature gradients) using HPLC-UV for quantification. For solubility, use shake-flask methods with physiologically relevant buffers (PBS, simulated gastric fluid) . Document deviations from ideal conditions (e.g., precipitation at pH < 5).

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy data across different model organisms?

  • Strategy : Perform cross-species comparative analysis (e.g., murine vs. zebrafish models) to identify metabolic or pharmacokinetic differences. Use LC-MS/MS to measure metabolite profiles and tissue distribution . Apply statistical frameworks (ANCOVA) to isolate confounding variables (e.g., dosing schedules) .
  • Case Study : If this compound shows neuroprotection in mice but not in zebrafish, analyze blood-brain barrier permeability or species-specific receptor isoforms.

Q. What experimental designs mitigate bias in this compound's in vivo toxicity assessments?

  • Design : Implement blinded, randomized trials with placebo controls. Use histopathology and serum biomarkers (ALT, creatinine) for objective endpoints. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
  • Ethical Note : Follow institutional guidelines for humane endpoints and sample size justification .

Q. How can conflicting results in this compound's synergistic drug interactions be systematically analyzed?

  • Framework : Use Chou-Talalay combination indices (CI) to quantify synergism/antagonism. Validate with isobolograms and mechanistic studies (e.g., competitive binding assays) . Publish negative results to address publication bias.
  • Example Analysis :

Drug PairCI ValueInterpretation
This compound + Drug X0.3Strong synergism
This compound + Drug Y1.2Antagonism

Q. Methodological Considerations

Q. What statistical approaches are robust for this compound's dose-response heterogeneity?

  • Recommendation : Use nonlinear regression (four-parameter logistic models) with bootstrapping to estimate confidence intervals. Account for outliers via Grubbs’ test or robust regression .

Q. How to validate this compound's target specificity in complex biological matrices?

  • Validation Pipeline :

Affinity pulldown (biotinylated this compound + streptavidin beads).

Mass spectrometry for protein identification.

Competitive inhibition with unlabeled compound.

Functional assays (e.g., knock-in/knockout models) .

Q. Contradiction Management

Q. How to address discrepancies between in silico predictions and empirical data for this compound?

  • Resolution : Re-evaluate computational parameters (force fields, solvation models). Perform MD simulations under physiological conditions. Validate with mutagenesis studies to test predicted binding residues .

Q. What frameworks guide prioritization of follow-up studies when this compound's effects are context-dependent?

  • Prioritization Matrix : Rank hypotheses by feasibility, novelty, and alignment with literature gaps. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies .

属性

CAS 编号

55467-31-7

分子式

C63H103N15O19

分子量

1374.6 g/mol

IUPAC 名称

(3R)-2-[[2-[[2-[[(3R)-2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-9-methyldecanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C63H103N15O19/c1-10-33(8)52(63(96)97)77-56(89)40(22-35-28-68-39-19-15-14-18-38(35)39)70-59(92)45(29-79)74-62(95)53(34(9)80)78-57(90)41(23-37(82)20-21-64)71-54(87)43(26-47(66)84)72-55(88)44(27-48(67)85)73-60(93)50(31(4)5)76-61(94)51(32(6)7)75-58(91)42(25-46(65)83)69-49(86)24-36(81)17-13-11-12-16-30(2)3/h14-15,18-19,28,30-34,36-37,40-45,50-53,68,79-82H,10-13,16-17,20-27,29,64H2,1-9H3,(H2,65,83)(H2,66,84)(H2,67,85)(H,69,86)(H,70,92)(H,71,87)(H,72,88)(H,73,93)(H,74,95)(H,75,91)(H,76,94)(H,77,89)(H,78,90)(H,96,97)/t33-,34-,36?,37?,40?,41?,42?,43?,44?,45?,50?,51?,52?,53?/m1/s1

InChI 键

FJMFWIVNMAFUOP-MEIKFJLBSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O

手性 SMILES

CC[C@@H](C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C([C@@H](C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O

规范 SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCCC(C)C)O

同义词

cerexin
cerexin A
cerexin A1
cerexin B
cerexins

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。